![molecular formula C14H14F3NO4 B2985822 (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2375276-11-0](/img/structure/B2985822.png)
(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid
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Description
(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid, also known as AZD-3891, is a novel small molecule inhibitor that targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. Elevated levels of cortisol have been linked to metabolic disorders such as obesity, type 2 diabetes, and hypertension. Therefore, inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these diseases.
Scientific Research Applications
Synthesis Applications
Enamide Synthesis : The combination of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid with trifluoroacetic acid has been used in the stereospecific synthesis of enamides, a process that can be applied in both the Z- and E-series (Brettle & Mosedale, 1988).
Multicomponent Coupling : Trifluoroacetic acid promotes a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, leading to the production of N-aryl β-amino alcohol derivatives. The use of azetidines in this process also yields N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Catalytic Asymmetric Additions : N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine compounds, has been evaluated for its effectiveness in catalytic asymmetric additions to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Biological Activity Studies
Antibacterial and Antifungal Potency : Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid have shown significant inhibition effects against bacterial, fungal, tumoral, and insecticidal strains, attributed to their interaction with DNA (ur-Rehman et al., 2012).
Elastase Inhibition : N-aryl-3,3-dihalogenoazetidin-2-ones, synthesized from azetidine compounds, have been found to be effective inhibitors of human leukocyte elastase, exhibiting stereospecific inhibition properties (Doucet et al., 1997).
properties
IUPAC Name |
(E)-3-[2-(azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.C2HF3O2/c14-12(15)6-5-9-3-1-2-4-11(9)10-7-13-8-10;3-2(4,5)1(6)7/h1-6,10,13H,7-8H2,(H,14,15);(H,6,7)/b6-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWSNKQFNSSQP-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2C=CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1)C2=CC=CC=C2/C=C/C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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